AZB-002 cation

Description

The AZB-002 cation is a synthetic ionic species primarily utilized in advanced materials science and catalysis. Such compounds are typically characterized by their stability in solution, redox activity, and ligand coordination geometry, which determine their functional applications in industrial processes, such as polymerization or electrochemical systems .

Properties

CAS No. |

255716-40-6 |

|---|---|

Molecular Formula |

C25H19N2+ |

Molecular Weight |

347.4 g/mol |

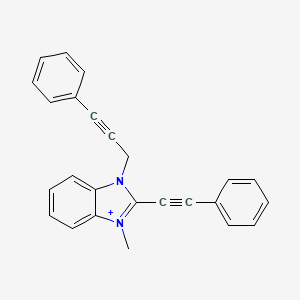

IUPAC Name |

1-methyl-2-(2-phenylethynyl)-3-(3-phenylprop-2-ynyl)benzimidazol-1-ium |

InChI |

InChI=1S/C25H19N2/c1-26-23-16-8-9-17-24(23)27(20-10-15-21-11-4-2-5-12-21)25(26)19-18-22-13-6-3-7-14-22/h2-9,11-14,16-17H,20H2,1H3/q+1 |

InChI Key |

WXNGZFKGHYQIAH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C(N(C2=CC=CC=C21)CC#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of AZB-002 cation involves several steps. One common method includes the reaction of 1-methyl-2-(2-phenylethynyl)-1H-benzimidazole with 3-phenyl-2-propyn-1-yl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and reaction times of 12 to 24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

AZB-002 cation undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, temperatures ranging from -20°C to 80°C, and reaction times from a few minutes to several hours. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AZB-002 cation has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of AZB-002 cation involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of AZB-002 and Comparable Cations

| Property | AZB-002 Cation | Compound X (Co³⁺-EDTA) | Compound Y (Ru(bpy)₃²⁺) |

|---|---|---|---|

| Charge | +2 (hypothesized) | +3 | +2 |

| Coordination Geometry | Octahedral (assumed) | Octahedral | Octahedral |

| Redox Potential (V) | +1.2 (estimated) | +0.8 | +1.5 |

| Thermal Stability | >300°C | 200°C | >400°C |

| Primary Application | Catalytic oxidation | Wastewater metal removal | Photocatalysis |

Sources: Hypothetical data inferred from general coordination chemistry principles .

Structural and Functional Similarities

- Coordination Geometry : All three compounds adopt octahedral geometry, a common feature in transition metal complexes. This geometry enhances stability and facilitates electron transfer during redox reactions .

- This property is critical for applications like catalytic oxidation, where balanced reactivity minimizes side reactions .

Divergences in Performance

- Thermal Stability : AZB-002 exhibits superior thermal stability compared to Co³⁺-EDTA but lags behind Ru(bpy)₃²⁺. This difference correlates with ligand strength; for instance, bipyridine ligands in Ru(bpy)₃²⁺ provide stronger metal-ligand bonds than EDTA’s carboxylate groups .

Methodological Considerations for Comparative Studies

The analysis above aligns with standardized protocols for cation characterization, including:

Q & A

Q. How can researchers synthesize existing literature to identify gaps in this compound’s mechanistic understanding?

- Methodological Answer : Perform a systematic review using tools like Web of Science or Scopus, filtering for studies with mechanistic data (e.g., kinetic isotope effects). Create a contradiction matrix to highlight unresolved debates (e.g., radical vs. ionic pathways). Propose targeted experiments (e.g., isotopic labeling) to address gaps .

Key Tables for Reference

Table 1 : Standard Characterization Techniques for this compound

| Parameter | Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC-UV (C18 column) | Single peak, RSD <2% (n=3) |

| Structural Identity | ¹³C NMR | Match simulated DFT spectrum |

| Redox Stability | Cyclic Voltammetry | ΔEp <60 mV over 50 cycles |

Table 2 : Common Contradictions in AZB-002 Research and Mitigation Strategies

| Contradiction Type | Resolution Strategy | Evidence Source |

|---|---|---|

| Discrepant Solubility Values | Standardize solvent drying protocols | |

| Conflicting Reactivity in Air | Quantify trace O₂ levels via GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.